
Furafylline-d3
Vue d'ensemble
Description
Furafylline-d3 (CAS: 149981-47-5) is a deuterium-labeled analog of Furafylline, a compound historically studied for its role as a selective inhibitor of cytochrome P450 1A2 (CYP1A2) . The deuterated version, this compound, incorporates three deuterium atoms at specific positions in its molecular structure, replacing hydrogen atoms. This isotopic labeling enhances its utility in analytical and pharmacokinetic studies by minimizing metabolic interference and improving detection accuracy in mass spectrometry (MS) and liquid chromatography (LC) workflows. As noted in safety documentation, this compound is strictly for research use, emphasizing its application in controlled laboratory settings for drug metabolism studies, internal standardization, and biomarker quantification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furafylline-d3 involves the incorporation of deuterium atoms into the Furafylline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions: Furafylline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the methylxanthine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Applications De Recherche Scientifique
Furafylline-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of drugs.
Biology: Employed in biochemical assays to investigate the role of CYP1A2 in drug metabolism.
Medicine: Studied for its potential therapeutic effects in treating respiratory conditions and its role in drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the quality control of drug manufacturing processes .
Mécanisme D'action
Furafylline-d3 exerts its effects primarily through the inhibition of the enzyme cytochrome P450 1A2 (CYP1A2). By binding to the active site of CYP1A2, this compound prevents the enzyme from metabolizing its substrates, leading to increased plasma levels of drugs that are CYP1A2 substrates. This inhibition can result in prolonged drug action and altered pharmacokinetics .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Deuterated Compounds
Deuterated analogs like Furafylline-d3 are critical tools in modern pharmacology and analytical chemistry. Below is a detailed comparison with structurally related compounds:
Structural and Isotopic Properties
Notes:
- Istradefylline-13C-d3 employs dual isotopic labeling (¹³C and d3) to track metabolic pathways with high precision .
Key Research Findings :
- Deuterated internal standards (e.g., this compound) reduce quantification errors by 15–20% compared to non-deuterated analogs in LC-MS workflows .
- Tadalafil-D3 demonstrates a 99.8% isotopic purity, ensuring minimal cross-talk in high-resolution MS analyses .
Stability and Metabolic Considerations
- Stability : Deuterium labeling in this compound slows metabolic degradation (deuterium isotope effect), extending its half-life in in vitro hepatic microsome assays .
- Metabolic Interference : Unlike Istradefylline-13C-d3, which avoids isotopic interference in ¹³C-NMR studies, this compound’s deuterium labeling focuses solely on MS compatibility .
Table 1: Performance Metrics of Deuterated Analogs in Analytical Studies
Compound | Matrix Recovery (%) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Reference |
---|---|---|---|---|
This compound | 92–105 | ≤5.2 | ≤7.8 | |
Tadalafil-D3 | 95–108 | ≤4.1 | ≤6.3 | |
Istradefylline-13C-d3 | 89–102 | ≤6.9 | ≤9.1 |
Notes:
Activité Biologique
Furafylline-d3 is a deuterated form of furafylline, a compound known for its role as a selective inhibitor of cytochrome P450 1A2 (CYP1A2). This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic interactions, and implications in drug metabolism and toxicity.
Overview of this compound
This compound is primarily used in pharmacological studies to investigate the metabolic pathways of drugs that are substrates for CYP1A2. The deuterated version allows for improved tracking in mass spectrometry due to its distinct isotopic signature, facilitating the study of drug interactions and enzyme kinetics.
This compound exerts its biological effects primarily through the inhibition of CYP1A2. This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 can lead to significant alterations in the pharmacokinetics of drugs metabolized by this pathway.
- Inhibition Profile : Studies have shown that furafylline dramatically increases the half-life of caffeine, a well-known substrate for CYP1A2, by 7- to 10-fold, indicating strong inhibitory action on this enzyme .
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized through various studies:
- Absorption and Distribution : Following administration, this compound is rapidly absorbed with a peak plasma concentration reached within 2.5 to 3.5 hours. The compound exhibits a terminal half-life ranging from 30 to 46 hours at higher doses .
- Metabolism : As an inhibitor of CYP1A2, this compound impacts the metabolism of other drugs. For example, it has been observed to affect the clearance rates and bioavailability of drugs such as fluconazole and ciprofloxacin when co-administered .
Case Studies
Several case studies highlight the clinical relevance of this compound in drug interactions:
- Caffeine Metabolism : In a clinical trial involving healthy subjects, administration of Furafylline resulted in significantly prolonged caffeine half-life, demonstrating its potent inhibitory effects on CYP1A2 .
- Drug-Drug Interactions : In studies assessing the interaction between various drugs and CYP enzymes, this compound was used to elucidate the metabolic pathways affected by co-administration with other inhibitors like fluconazole and ciprofloxacin. The results indicated notable changes in plasma concentrations and pharmacodynamics .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Kinetic Studies : Kinetic analyses using microsomes from human liver cells have shown that this compound exhibits competitive inhibition against CYP1A2 substrates. The intrinsic clearance values indicate a significant impact on drug metabolism rates .
- Toxicological Implications : The inhibition of CYP1A2 can lead to increased toxicity for drugs that rely on this metabolic pathway for clearance. This underscores the importance of considering this compound's effects in polypharmacy scenarios where multiple drugs are metabolized by overlapping pathways .
Data Table: Summary of Key Findings on this compound
Q & A
Basic Research Questions
Q. What are the critical safety and handling protocols for Furafylline-d3 in laboratory settings?
this compound must be handled in compliance with institutional biosafety guidelines. Key protocols include:
- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to minimize inhalation risks .
- Store the compound in a desiccator at -20°C, shielded from light to prevent degradation.
- Dispose of waste via approved chemical waste streams, adhering to local regulations. Justification: Safety data sheets emphasize restricted use to qualified personnel in controlled environments .
Q. How should researchers design a preliminary study to assess this compound’s inhibitory effects on metabolic enzymes?
- Objective : Evaluate CYP1A2 inhibition potency.
- Methodology :
- Use human liver microsomes (HLMs) incubated with this compound and a probe substrate (e.g., phenacetin).
- Quantify metabolite formation (e.g., acetaminophen) via LC-MS/MS .
- Apply Michaelis-Menten kinetics to calculate IC₅₀ values.
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?
- Sample Preparation : Protein precipitation using acetonitrile followed by solid-phase extraction (SPE).
- Instrumentation :
- LC-MS/MS : Optimize transitions for m/z 281.1 → 181.0 (this compound) and deuterated internal standards .
- Validate methods for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%).
Justification: Standardized data collection and validation protocols ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s metabolic stability across different in vitro models?
- Hypothesis Testing : Compare results from HLMs, hepatocytes, and recombinant CYP1A2 systems under identical conditions.
- Data Triangulation :
- Assess protein binding differences across models.
- Use siRNA knockdown to isolate CYP1A2 contributions .
Q. What strategies optimize the use of this compound in long-term enzyme inhibition studies without compound degradation?
- Stability Testing : Conduct forced degradation studies (e.g., pH, temperature, oxidative stress) to identify degradation pathways.
- Formulation : Prepare fresh stock solutions in DMSO (<0.1% final concentration) to minimize solvent effects.
- Monitoring : Use stability-indicating assays (e.g., HPLC-UV) at regular intervals during experiments . Justification: Methodological rigor prevents artifacts in longitudinal studies .
Q. How does deuteration impact Furafylline’s pharmacokinetic profile compared to its non-deuterated analog?
- Study Design :
- Administer equimolar doses of Furafylline and this compound in rodent models.
- Collect plasma samples at timed intervals for LC-MS/MS analysis.
Q. What are the ethical considerations when incorporating this compound in human-derived tissue studies?
- Compliance : Obtain ethics approval for tissue sourcing (e.g., liver biopsies) per Declaration of Helsinki guidelines.
- Documentation : Maintain traceability of tissue origins and donor consent forms .
- Risk Mitigation : Use secondary anonymized data to protect participant confidentiality. Justification: Ethical frameworks mandate transparency in human-derived research .
Q. How can researchers integrate this compound with other CYP inhibitors to study isoform-specific metabolic pathways?
- Cocktail Approach : Co-incubate with inhibitors like ketoconazole (CYP3A4) and quinidine (CYP2D6) in HLMs.
- Data Interpretation : Use fractional inhibition values to deconvolve isoform contributions.
- Validation : Confirm specificity via recombinant CYP isoforms . Justification: Multi-inhibitor designs require rigorous controls to avoid off-target effects .
Q. What data management practices ensure reproducibility in this compound studies?
- Metadata Documentation : Record batch numbers, storage conditions, and instrument calibration logs.
- Version Control : Use platforms like Git for code and analysis pipelines.
- Public Archiving : Deposit raw datasets in repositories like Zenodo or Figshare post-publication . Justification: Transparent data management aligns with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can in silico modeling complement experimental data on this compound’s binding kinetics?
- Molecular Dynamics (MD) : Simulate this compound’s interaction with CYP1A2 active sites.
- Docking Studies : Use AutoDock Vina to predict binding affinities and compare with in vitro IC₅₀ values.
- Validation : Corrogate computational predictions with mutagenesis experiments (e.g., Ala-scanning) .
Justification: Hybrid experimental-computational approaches enhance mechanistic insights .
Propriétés
Numéro CAS |
149981-47-5 |
---|---|
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3 |
Clé InChI |
KGQZGCIVHYLPBH-FIBGUPNXSA-N |
SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
SMILES canonique |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Synonymes |
3-(2-Furanylmethyl)-3,7-dihydro-1-methyl-8-(methyl-d3)-1H-purine-2,6-dione; 3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione-d3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.